2-(4-Bromophenyl)-4'-trifluoromethylacetophenone

Description

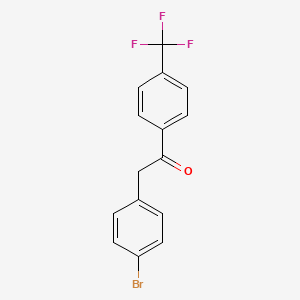

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone is an acetophenone derivative featuring a bromine atom at the para position of one phenyl ring and a trifluoromethyl (-CF₃) group at the para position of the adjacent phenyl ring. Its molecular structure combines electron-withdrawing substituents (Br and CF₃), which significantly influence its electronic properties, reactivity, and intermolecular interactions. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antifungal agents .

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVDTRQXNCWVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642321 | |

| Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-27-5 | |

| Record name | Ethanone, 2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

Starting Materials: 4-Bromophenylboronic acid and 4’-trifluoromethylacetophenone.

Catalyst: Palladium(0) or Palladium(II) complexes.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is typically heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4’-trifluoromethylacetophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., copper(I) iodide), solvents (e.g., DMF, DMSO), temperatures ranging from 50-100°C.

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water), temperatures ranging from 0-50°C.

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF), temperatures ranging from 0-25°C.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-4’-trifluoromethylacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₀BrF₃O

- Functional Groups : Ketone (C=O), bromophenyl, and trifluoromethyl.

- Applications : Serves as a precursor in synthesizing azole derivatives (e.g., imidazole-linked compounds) via nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(4-Bromophenyl)-4'-trifluoromethylacetophenone with structurally related acetophenone derivatives:

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects: The trifluoromethyl group enhances the electrophilicity of the ketone, making this compound more reactive in nucleophilic substitutions compared to analogs like 4'-bromoacetophenone . For example, it reacts efficiently with imidazole to form antifungal azoles, whereas methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) exhibit slower kinetics due to the electron-donating OCH₃ group .

- Hydrogen Bonding : Unlike ester derivatives (e.g., 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate), which form R₂(10) dimeric structures via C–H···O bonds , the trifluoromethyl group in the target compound reduces hydrogen-bonding propensity, favoring hydrophobic interactions instead.

Physicochemical Properties

- Solubility: The trifluoromethyl group increases hydrophobicity compared to methoxy- or hydroxy-substituted analogs (e.g., 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone) .

- Thermal Stability: Bromine and trifluoromethyl groups collectively elevate melting/boiling points relative to simpler acetophenones (e.g., 4'-bromoacetophenone, m.p. ~50–55°C ).

Biological Activity

2-(4-Bromophenyl)-4'-trifluoromethylacetophenone is an organic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12BrF3O

- Molecular Weight : 355.16 g/mol

- Structural Features : The presence of bromine and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their division and growth.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in cancer cell metabolism.

- Receptor Binding : It may bind to receptors that modulate inflammatory responses, thereby reducing inflammation.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across several cancer cell lines, confirming its potential as a chemotherapeutic agent.

- Antimicrobial Testing : Research conducted by a team at Kyoto University revealed that the compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance.

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models showed that administration of the compound significantly reduced swelling compared to control groups, indicating effective anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.